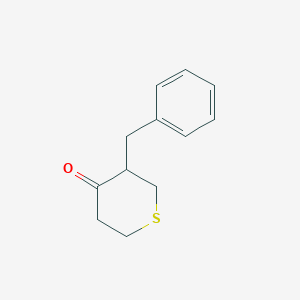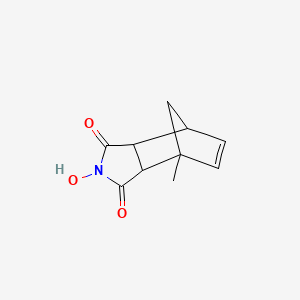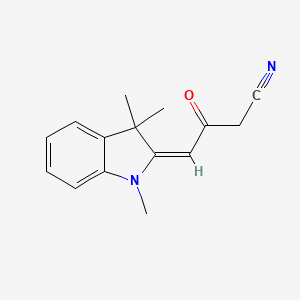
3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile is a chemical compound known for its unique structure and properties. It contains a combination of aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications. The compound is characterized by its ketone, nitrile, and indoline moieties, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with squaric acid. This reaction is typically carried out under microwave irradiation in the presence of a green solvent such as ethyl l-lactate. The reaction time is relatively short, around 4 minutes, and the yield is high, approximately 81% .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The use of green solvents and microwave irradiation makes the process environmentally friendly and efficient. The reaction conditions are optimized to ensure high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted aromatic compounds are formed through electrophilic substitution.
科学研究应用
3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments, particularly in the textile industry
作用机制
The mechanism of action of 3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
相似化合物的比较
Similar Compounds
- 3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde
- 3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanoic acid
Uniqueness
3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile is unique due to its combination of a nitrile group with an indoline moiety. This structure imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance .
属性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
(4E)-3-oxo-4-(1,3,3-trimethylindol-2-ylidene)butanenitrile |
InChI |
InChI=1S/C15H16N2O/c1-15(2)12-6-4-5-7-13(12)17(3)14(15)10-11(18)8-9-16/h4-7,10H,8H2,1-3H3/b14-10+ |
InChI 键 |
FFYNSCICOOBTIU-GXDHUFHOSA-N |
手性 SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C(=O)CC#N)C)C |
规范 SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)CC#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


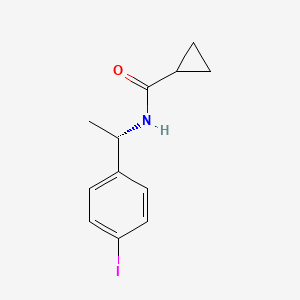
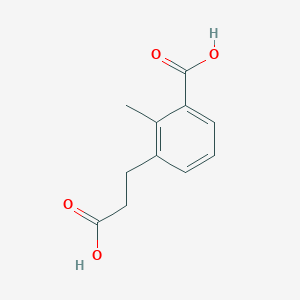
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
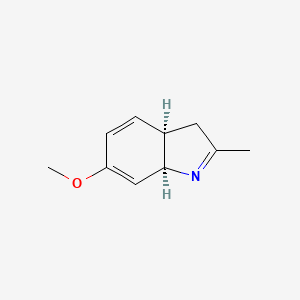
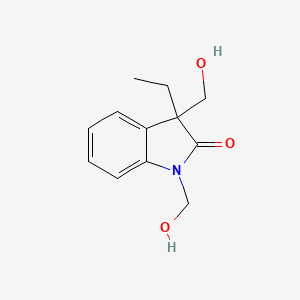
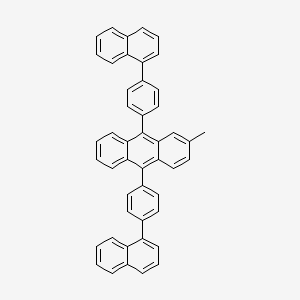


![2H-Pyrrolo[2,3-D][1,2,3]thiadiazole](/img/structure/B13100549.png)
